molecular formula C18H25N3O3 B5976835 3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one

3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one

Cat. No.: B5976835
M. Wt: 331.4 g/mol
InChI Key: GBGQAVFAVBSQRL-UHFFFAOYSA-N
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Description

3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one is a complex organic compound that features both oxazolidinone and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . This process takes place in a hexafluoroisopropanol (HFIP) medium, resulting in the formation of the oxazolidinone ring.

Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature . This reaction yields 2-oxazolidinones with a β-enaminocarbonyl group, provided there is a strong electron-withdrawing substituent in position 1 of the starting heterocycle.

Industrial Production Methods

Industrial production of this compound may involve the use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates . Electron-donating groups in the aromatic substituent of glycidylcarbamate can increase the yield of products, while aliphatic substituents may reduce NH acidity and hinder the formation of the target fragment.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds for cyclization, sodium hydride for recyclization, and triazabicyclodecene for catalysis . Reaction conditions typically involve room temperature or slightly elevated temperatures, with specific solvents like hexafluoroisopropanol (HFIP) being used to facilitate the reactions.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, which can be further modified to enhance their biological activity or other properties.

Mechanism of Action

Properties

IUPAC Name

3-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-17(21-11-5-13-24-21)14-16-18(23)19-9-12-20(16)10-4-8-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGQAVFAVBSQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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